2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide
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Overview
Description
2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core aromatic structure. Common synthetic routes include:
Nucleophilic Substitution: Introduction of the methoxy and methyl groups onto the benzene ring.
Sulfonation: Addition of the sulfonamide group to the aromatic ring.
Formation of the Morpholine Ring: This step involves the reaction of an appropriate amine with an epoxide or a similar intermediate.
Thiophene Introduction: The thiophene ring is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the sulfonamide group would produce an amine derivative.
Scientific Research Applications
2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies investigating its interactions with biological molecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methylbenzenesulfonamide: Lacks the morpholine and thiophene groups, making it less complex and potentially less versatile.
N-(2-morpholinoethyl)benzenesulfonamide: Does not contain the methoxy and methyl groups, which may affect its reactivity and applications.
2-methoxy-5-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide: Similar but lacks the morpholine ring, which could influence its binding properties and biological activity.
Uniqueness
The uniqueness of 2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide lies in its combination of functional groups, which confer a range of chemical reactivity and potential applications. The presence of the morpholine ring, thiophene group, and sulfonamide moiety makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-14-5-6-16(23-2)18(12-14)26(21,22)19-13-15(17-4-3-11-25-17)20-7-9-24-10-8-20/h3-6,11-12,15,19H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVYSMRXNCDUAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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